Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC15984540
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | JKKJAXURGMIATI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=C2C=NNC2=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate features a bicyclic core comprising a pyrazole ring fused to a pyridine ring at the [4,3-c] position (Figure 1). The ethyl ester moiety at the 6-position enhances solubility and provides a handle for further chemical modifications. Key spectral data, including NMR and NMR, confirm the regiochemistry of the fused rings and the ester group’s orientation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate |
| SMILES | CCOC(=O)C1=NC=C2C=NNC2=C1 |
| InChIKey | JKKJAXURGMIATI-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, a feature exploited in kinase inhibitor design.
Synthetic Methodologies
Cyclization-Based Approaches
The most efficient synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves cyclization reactions starting from pyrazole-5-amine derivatives. For example, condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in refluxing acetic acid yields the target compound in high purity (83–88% yield). This method mirrors strategies used for related pyrazolo[3,4-b]pyridines, where acetic acid acts as both solvent and catalyst .
Regiochemical Control
Regioselectivity in pyrazolopyridine synthesis is influenced by substituents on the starting materials. Electron-donating groups (e.g., methyl) on the pyrazole’s N(1) position favor the formation of the [4,3-c] isomer over alternative regioisomers . For instance, reactions using N(1)-methylpyrazole derivatives produce ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exclusively, as confirmed by - HMBC correlations.
Biological Activities and Mechanisms
Antimicrobial Applications
Preliminary studies on related pyrazolo[3,4-b]pyridines reveal potent activity against Mycobacterium tuberculosis (MIC: 1.56–3.12 µg/mL) . While the [4,3-c] isomer’s efficacy remains untested, its structural similarity suggests potential utility in tuberculosis drug discovery.
Research Advancements and Challenges
Structural Optimization
Recent efforts focus on modifying the ethyl ester group to improve pharmacokinetic properties. For example, hydrolysis to the carboxylic acid derivative enhances water solubility but reduces cell membrane permeability. Balancing these properties remains a key challenge in lead optimization.
Computational Modeling
Density functional theory (DFT) calculations predict that electron-withdrawing substituents at the pyridine’s 4-position increase binding affinity for ATP-binding pockets in kinases . These insights guide the design of second-generation derivatives with improved selectivity.
Future Directions
Target Identification
Proteomic screens are needed to identify novel biological targets for ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. Priority areas include inflammatory pathways and antimicrobial resistance mechanisms.
In Vivo Studies
Despite promising in vitro data, in vivo efficacy and toxicity profiles remain unexplored. Rodent models of cancer and infection could validate therapeutic potential and inform clinical translation.
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